2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate
Description
Introduction to 2,6-Diazaspiro[3.4]Octane Scaffolds
Historical Development of Spirocyclic Frameworks in Medicinal Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have been integral to medicinal chemistry since the mid-20th century. Early examples like spironolactone , a potassium-sparing diuretic approved in 1960, demonstrated the therapeutic potential of spiro architectures. The 1980s saw the rise of synthetic methodologies for spirocycles, enabling access to diverse chemotypes such as spirooxindoles and spiropyrrolidines. These advances were driven by the need for non-planar molecules with improved target selectivity and pharmacokinetic profiles. By the 2000s, spirocyclic frameworks became synonymous with "privileged structures"—scaffolds capable of interacting with multiple biological targets through strategic modifications.
Significance of Diazaspiro Compounds as Privileged Structures
Diazaspiro systems, which incorporate nitrogen atoms into their spiro junctions, offer enhanced hydrogen-bonding capabilities and conformational rigidity. For instance, 2,6-diazaspiro[3.3]heptane derivatives have shown activity against hepatitis B capsid proteins and menin-MLL1 interactions. The 2,6-diazaspiro[3.4]octane core, in particular, balances steric complexity with synthetic accessibility, making it a preferred scaffold for kinase inhibitors and antimicrobial agents. Its ability to occupy three-dimensional chemical space improves binding specificity, reducing off-target effects compared to flat aromatic systems.
Emergence of 2-(Tert-Butyl) 7-Ethyl 2,6-Diazaspiro[3.4]Octane-2,7-Dicarboxylate in Contemporary Research
This compound (molecular weight: 284.35 g/mol) has gained prominence as a building block for antitubercular and anticancer agents. Its synthesis typically begins with N-Boc-protected azetidine-3-one , which undergoes Horner-Wadsworth-Emmons olefination and [3+2] cycloaddition to form the spiro core. The tert-butyl and ethyl ester groups enhance solubility and stability, enabling further functionalization via hydrolysis or amidation. Recent studies highlight its role in generating nitrofuran derivatives with potent activity against Mycobacterium tuberculosis (MIC: 0.2–1.6 µg/mL).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₄ | |
| Boiling Point | Not reported | |
| Storage Conditions | -20°C, sealed, dark environment | |
| Key Functional Groups | tert-butyl carbamate, ethyl ester |
Structure
3D Structure
Properties
IUPAC Name |
2-O-tert-butyl 6-O-ethyl 2,7-diazaspiro[3.4]octane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-14(7-15-10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLDVSCBKHICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CN1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester precursor.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspiro core, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and structurally related analogs:
Key Research Findings
Drug Discovery Utility : Spiro[3.4]octane derivatives are preferred over smaller rings (e.g., spiro[3.3]heptanes) for balancing conformational rigidity and bioavailability .
Ester vs. Oxo Groups : Ethyl esters improve metabolic stability compared to ketones, as seen in the superior pharmacokinetics of ester-containing spirocycles in preclinical studies .
Scalability : Multigram synthesis routes (e.g., 89% yield for 4c_3 in ) highlight the practicality of the target compound for industrial applications .
Biological Activity
The compound 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate (CAS Number: 1272656-39-9) is a nitrogen-containing spiro compound that has garnered attention in medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, making it a subject of interest for various therapeutic applications.
Basic Information
- Molecular Formula : C₁₄H₂₄N₂O₄
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
- CAS Number : 1272656-39-9
Structure
The compound features a spiro structure that incorporates two nitrogen atoms, which may influence its reactivity and interaction with biological targets. The presence of carboxylate ester functionalities suggests potential for various chemical reactions typical of esters.
Research indicates that compounds with a diazaspiro[3.4]octane core, including this compound, exhibit diverse biological activities. These activities are often attributed to their ability to interact with specific protein targets or cellular pathways:
- Antimicrobial Activity : Some derivatives of diazaspiro compounds have shown promising results against bacterial strains, including Mycobacterium tuberculosis.
- Cancer Therapeutics : Compounds related to this structure have been identified as inhibitors of cancer-related proteins, such as menin-MLL1 interactions.
- Neurological Effects : Certain diazaspiro derivatives have been explored for their effects on neurotransmitter receptors, particularly dopamine receptors.
Antitubercular Activity
A study evaluated the activity of various diazaspiro compounds against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The minimum inhibitory concentrations (MIC) were determined, demonstrating significant activity for certain derivatives:
| Compound | MIC (μg/mL) | Notes |
|---|---|---|
| Compound A | 0.016 | Highly active against drug-sensitive strains |
| Compound B | 0.032 | Moderate activity observed |
| Compound C | 0.064 | Lower efficacy compared to others |
This data suggests that modifications to the diazaspiro structure can enhance antitubercular activity.
Cancer Inhibition Studies
Research has indicated that diazaspiro compounds can inhibit key signaling pathways involved in cancer progression. For instance, a study focused on compounds derived from the diazaspiro framework demonstrated inhibition of the MAPK and PI3K pathways, which are critical in cancer cell survival and proliferation.
Safety and Toxicity Profiles
While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, but further studies are needed to fully understand the safety implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
